1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves several stepsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and viral infections.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit the activity of certain enzymes or modulate the expression of specific genes, leading to its observed biological effects.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYFXPDCQZRRKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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